molecular formula C17H17NO4S B3014815 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034335-28-7

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B3014815
CAS RN: 2034335-28-7
M. Wt: 331.39
InChI Key: UIWBUYUPHFFXBU-UHFFFAOYSA-N
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Description

Furan and thiophene are both heterocyclic compounds, which means they are cyclic compounds that contain atoms of at least two different elements . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is also a five-membered ring, but it contains four carbon atoms and one sulfur atom . Both of these compounds and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives can vary widely depending on the specific substituents attached to the ring . The presence of different functional groups can significantly affect the properties of the compound .


Chemical Reactions Analysis

Furan and thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide” can undergo are not specified in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives can vary widely depending on their specific structure . For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-influenza Activity

A novel series of furan-carboxamide derivatives, including compounds with structural similarities to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, demonstrated potent inhibitory activity against the influenza A H5N1 virus. Systematic structure–activity relationship studies showed the significance of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) in enhancing anti-influenza activity, identifying furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A virus (Yu Yongshi et al., 2017).

Electrocatalytic Applications

The electrolysis of furan-2-carboxylic and thiophene-2-carboxylic acids, which share structural features with the compound , on platinum electrodes in dimethylformamide led to the formation of specific carboxamide derivatives. This process underscores the potential of such compounds in electrocatalytic applications and the synthesis of novel organic compounds (P. A. Konstantinov et al., 1971).

Antiprotozoal Agents

Derivatives structurally related to this compound showed promise as antiprotozoal agents, exhibiting potent in vitro and in vivo activity against protozoal pathogens. These findings highlight the potential of furan and thiophene derivatives in the development of new treatments for protozoal infections (Mohamed A. Ismail et al., 2004).

Anti-bacterial Activities

Research into N-(4-bromophenyl)furan-2-carboxamide and its analogues, which share a core structure with the compound of interest, revealed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. These findings suggest potential applications of such compounds in addressing antimicrobial resistance (A. Siddiqa et al., 2022).

Photooxygenation Studies

Studies on the photooxygenation of furans, including compounds related to this compound, have provided insights into the formation and reactions of unsaturated secondary ozonides. This research has implications for the synthesis of novel organic compounds and the understanding of photochemical processes (K. Gollnick & A. Griesbeck, 1985).

Biomass-Derived Furanic Compounds Reduction

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural, into value-added chemicals and fuels, underscores the relevance of furan derivatives in sustainable chemistry and bioeconomy strategies (Y. Nakagawa et al., 2013).

Safety and Hazards

The safety and hazards associated with furan and thiophene derivatives can vary widely depending on their specific structure. Some derivatives may be harmful or toxic, while others may be relatively safe . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on furan and thiophene derivatives could include the synthesis and characterization of novel derivatives with wider therapeutic activity . This is a topic of interest for medicinal chemists who are looking to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-11-8-14(12(2)22-11)16(19)18-10-17(20,13-5-6-21-9-13)15-4-3-7-23-15/h3-9,20H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWBUYUPHFFXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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